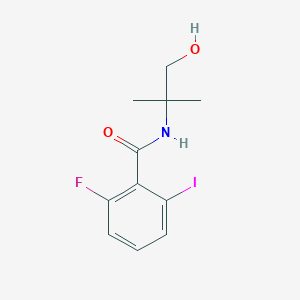
2-Fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-6-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-6-iodobenzamide is a chemical compound with the molecular formula C11H14FNO2. This compound is characterized by the presence of a fluorine atom, a hydroxy group, and an iodine atom attached to a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-6-iodobenzamide typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable benzamide derivative.
Fluorination: Introduction of the fluorine atom is achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Iodination: The iodine atom is introduced using an iodinating reagent like iodine monochloride (ICl).
Hydroxylation: The hydroxy group is introduced through a hydroxylation reaction using reagents like hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-6-iodobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the iodine atom using reducing agents such as sodium borohydride (NaBH4).
Substitution: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like sodium azide (NaN3) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a deiodinated product.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
2-Fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-6-iodobenzamide is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use in drug development due to its unique chemical properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-6-iodobenzamide involves its interaction with specific molecular targets. The fluorine and iodine atoms play a crucial role in binding to target proteins or enzymes, affecting their activity. The hydroxy group may also participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide: Lacks the iodine atom, making it less reactive in certain substitution reactions.
6-Iodo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide: Lacks the fluorine atom, affecting its binding affinity to certain targets.
2-Fluoro-6-iodobenzamide: Lacks the hydroxy group, reducing its ability to form hydrogen bonds.
Uniqueness
2-Fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-6-iodobenzamide is unique due to the presence of both fluorine and iodine atoms, along with a hydroxy group. This combination of functional groups provides a distinct reactivity profile and binding properties, making it valuable in various research applications.
Properties
CAS No. |
111771-14-3 |
|---|---|
Molecular Formula |
C11H13FINO2 |
Molecular Weight |
337.13 g/mol |
IUPAC Name |
2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-6-iodobenzamide |
InChI |
InChI=1S/C11H13FINO2/c1-11(2,6-15)14-10(16)9-7(12)4-3-5-8(9)13/h3-5,15H,6H2,1-2H3,(H,14,16) |
InChI Key |
YEUFASFKUOOGBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=C(C=CC=C1I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















